2-(Tert-butyl)-6-methylbenzonitrile
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Overview
Description
2-(Tert-butyl)-6-methylbenzonitrile: is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-methylbenzonitrile typically involves the introduction of the tert-butyl and methyl groups onto a benzonitrile core. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride and methyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Tert-butyl)-6-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-6-methylbenzonitrile depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The nitrile group can participate in nucleophilic addition reactions, while the methyl group can affect the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butyl)-4-methylbenzonitrile
- 2-(Tert-butyl)-5-methylbenzonitrile
- 2-(Tert-butyl)-3-methylbenzonitrile
Uniqueness
2-(Tert-butyl)-6-methylbenzonitrile is unique due to the specific positioning of the tert-butyl and methyl groups on the benzene ring. This arrangement affects the compound’s steric and electronic properties, making it distinct from other similar compounds. The specific positioning can influence the compound’s reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-tert-butyl-6-methylbenzonitrile |
InChI |
InChI=1S/C12H15N/c1-9-6-5-7-11(10(9)8-13)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
DFNMSKTUFCOSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)C#N |
Origin of Product |
United States |
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